methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate
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Overview
Description
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a chemical compound with the molecular formula C14H18N4S and a molecular weight of 274.39 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate typically involves the reaction of 4-benzylpiperazine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0°C to 50°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature-20°C to 25°C.
Substitution: Alkyl halides, acyl chlorides; reaction temperature0°C to 50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted piperazines.
Scientific Research Applications
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-benzylpiperazine-1-carbimidothioate
- Methyl 4-benzyl-N-cyanopiperazine-1-carbimidate
- Methyl 4-benzyl-N-cyanopiperazine-1-carbamimidothioate
Uniqueness
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is unique due to the presence of the cyano group and the carbimidothioate moiety, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research .
Biological Activity
Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₄H₁₈N₄S
- Molecular Weight : 278.39 g/mol
- IUPAC Name : this compound
The compound contains a piperazine ring, a benzyl group, and a carbimidothioate moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, influencing signal transduction pathways associated with cell growth and apoptosis.
- Antioxidant Properties : The presence of sulfur in the carbimidothioate group suggests potential antioxidant activity, which can protect cells from oxidative stress.
Pharmacological Effects
Research has indicated that this compound exhibits various pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, indicating possible applications in treating infections.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human breast cancer cell lines (e.g., MDA-MB-231). The results demonstrated:
- Cell Viability Reduction : Treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptotic cell populations after treatment, indicating that the compound triggers programmed cell death.
Treatment Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
Control | 100 | 5 |
10 | 75 | 15 |
25 | 50 | 30 |
50 | 25 | 60 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
The results indicated that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Properties
IUPAC Name |
methyl 4-benzyl-N-cyanopiperazine-1-carboximidothioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-19-14(16-12-15)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUVVMXEFDSEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.